5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
Description
The compound 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a pyridine derivative featuring a bromine atom at position 5, a piperidine ring substituted with a (2-methylpyridin-4-yl)oxymethyl group at position 2, and a carbonitrile group at position 3. The bromine atom may enhance binding affinity through hydrophobic interactions, while the carbonitrile group could influence electronic properties and metabolic stability.
Properties
IUPAC Name |
5-bromo-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c1-13-8-17(2-5-21-13)24-12-14-3-6-23(7-4-14)18-15(10-20)9-16(19)11-22-18/h2,5,8-9,11,14H,3-4,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOKTXCYKPKXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=C(C=C(C=N3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps, starting with the bromination of a pyridine derivative. The process might include the following steps:
Bromination: : Introduction of a bromine atom into the pyridine ring.
Piperidine Attachment: : Introduction of the piperidinyl group through nucleophilic substitution or similar reactions.
Formation of the Carbonitrile Group: : This can be achieved via cyanation reactions involving suitable reagents like copper(I) cyanide.
Methylation and Oxymethylation: : Incorporation of the 2-methylpyridin-4-yloxy moiety.
Industrial Production Methods
Scaling up this synthesis for industrial production requires careful optimization of each step to ensure high yield and purity. This might involve:
Selection of appropriate solvents and reaction conditions.
Optimization of reaction times and temperatures.
Effective purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo several types of chemical reactions:
Oxidation: : Potentially oxidized at the methyl groups.
Reduction: : The nitrile group can be reduced to amines under suitable conditions.
Substitution: : Halogen substitution, particularly involving the bromine atom.
Common Reagents and Conditions
Some common reagents and conditions used for these reactions include:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, hydrogen with a catalyst.
Substitution reagents: : Nucleophiles such as alkoxides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents. These could include:
Oxidized derivatives: : Such as aldehydes or carboxylic acids.
Reduced derivatives: : Such as primary amines.
Substituted derivatives: : Halogen-substituted compounds or other substituted pyridine derivatives.
Scientific Research Applications
The compound has broad applications in scientific research, which include:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potentially used in the study of biological pathways and interactions due to its specific molecular structure.
Medicine: : Investigated for its potential therapeutic properties, such as interactions with specific biological targets.
Industry: : Utilized in the development of new materials or as a building block for more advanced chemical compounds.
Mechanism of Action
The compound exerts its effects through specific interactions at the molecular level. It may target certain enzymes or receptors, influencing biological pathways. This could involve:
Binding to receptor sites: : Modulating receptor activity.
Inhibition or activation of enzymes: : Affecting metabolic processes.
Pathways involved: : Could include neurotransmitter pathways, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations :
- Carbonitrile vs. Carbonyl : The 3-carbonitrile group in the target compound may increase polarity compared to the 3-methyl and carbonyl-containing analogue , affecting solubility and metabolic pathways.
- Bromine Position: Unlike 3-bromo derivatives (e.g., in ’s chiral pyridinones ), the 5-bromo substitution in the target compound may reduce steric hindrance near the pyridine nitrogen, enhancing reactivity in cross-coupling reactions.
Physicochemical Properties
- Polarity and Solubility: The carbonitrile group and pyridyloxy side chain likely increase hydrophilicity compared to non-polar analogues like 5-bromo-2-(trifluoromethoxy)aniline .
- Stability : Bromine at position 5 may confer greater stability under basic conditions compared to 3-bromo isomers, which are more prone to elimination reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
